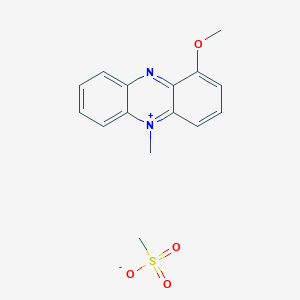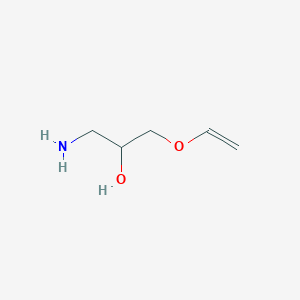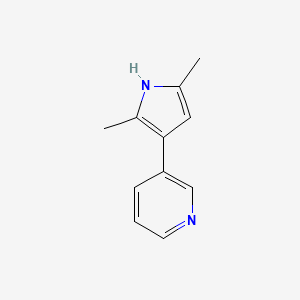
Chloro(diphenyl)(2-phenylethenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(diphenyl)(2-phenylethenyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two phenyl groups, one 2-phenylethenyl group, and one chlorine atom. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloro(diphenyl)(2-phenylethenyl)silane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with 2-phenylethenyl chloride in the presence of a catalyst such as platinum or palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C, and can be carried out in solvents like toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(diphenyl)(2-phenylethenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Substituted silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chloro(diphenyl)(2-phenylethenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules for research purposes.
Industry: The compound is used in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of chloro(diphenyl)(2-phenylethenyl)silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved often include nucleophilic substitution and addition reactions, where the silicon atom acts as an electrophilic center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: Similar structure but lacks the 2-phenylethenyl group.
Chlorodiphenylsilane: Similar structure but lacks the 2-phenylethenyl group.
Phenylsilane: Contains only one phenyl group and lacks the 2-phenylethenyl group.
Uniqueness
Chloro(diphenyl)(2-phenylethenyl)silane is unique due to the presence of the 2-phenylethenyl group, which imparts distinct chemical properties and reactivity. This group allows the compound to participate in specific reactions that are not possible with other similar compounds, making it valuable in specialized applications.
Eigenschaften
| 117229-43-3 | |
Molekularformel |
C20H17ClSi |
Molekulargewicht |
320.9 g/mol |
IUPAC-Name |
chloro-diphenyl-(2-phenylethenyl)silane |
InChI |
InChI=1S/C20H17ClSi/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-17H |
InChI-Schlüssel |
VPVTXSGGVDEHIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






